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Introduction
5,7,4'-Trihydroxy-8-methylflavanone, also known as 8-methyl-naringenin, is a flavanone, a

class of flavonoids found in various plants. It has been isolated from natural sources such as

Qualea grandiflora and Rhododendron spinuliferum.[1][2] As a derivative of naringenin, a well-

studied flavonoid abundant in citrus fruits, 8-methyl-naringenin is of significant interest to the

scientific community for its potential biological activities.[1] These activities are believed to

include antioxidant, anti-inflammatory, and antimicrobial properties.[1]

The addition of a methyl group at the 8-position of the naringenin backbone is expected to alter

its physicochemical properties, such as lipophilicity, which may in turn influence its

bioavailability and pharmacological efficacy. This technical guide provides a comprehensive

overview of the core physicochemical properties of 5,7,4'-Trihydroxy-8-methylflavanone,

detailed experimental protocols for its synthesis and analysis, and an exploration of its putative

biological signaling pathways.

Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for

research and drug development. These parameters influence a compound's solubility,

absorption, distribution, metabolism, and excretion (ADME) profile.
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Quantitative Data Summary
The following table summarizes the available and predicted physicochemical data for 5,7,4'-
Trihydroxy-8-methylflavanone. It should be noted that while some properties have been

computationally predicted, specific experimental data for several parameters remain to be fully

elucidated in the literature.

Property Value Source

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-

hydroxyphenyl)-8-methyl-2,3-

dihydrochromen-4-one

[2]

Synonyms

8-methyl-naringenin,

(2S)-4',5,7-trihydroxy-8-

methylflavanone

[2]

Molecular Formula C₁₆H₁₄O₅ [2]

Molecular Weight 286.28 g/mol [2]

CAS Number 916917-28-7

Melting Point
Not experimentally determined.

(Naringenin: 248-251°C)
[3]

Boiling Point 566.9°C (Predicted) [4]

Solubility

Sparingly soluble in water.

Soluble in organic solvents like

ethanol, DMSO, and DMF

(data inferred from naringenin).

[3][5]

logP (Octanol/Water) 2.8 (Predicted, XLogP3) [2]

pKa

Not experimentally determined.

(Naringenin pKa1: 7.05, pKa2:

8.84)

[6]

Appearance
Crystalline solid (inferred from

related compounds).
[5]
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Experimental Protocols
This section provides detailed methodologies for the synthesis, analysis, and determination of

key physicochemical properties of 5,7,4'-Trihydroxy-8-methylflavanone. Where a specific

protocol for the target compound is not available, a general and adaptable method for

flavanones is described.

Synthesis and Purification Workflow
The synthesis of 5,7,4'-Trihydroxy-8-methylflavanone can be approached through the

methylation of naringenin. The following workflow outlines a general procedure.
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Synthesis and Purification Workflow

Synthesis

Work-up & Purification

Analysis

Naringenin

Dissolve in appropriate solvent (e.g., DMF).
Add methylating agent (e.g., Dimethyl Sulfate)

in the presence of a base (e.g., K2CO3).

Heat the reaction mixture under reflux
and monitor progress by TLC.

Cool the mixture and quench
the reaction (e.g., with dilute HCl).

Perform liquid-liquid extraction
with an organic solvent (e.g., Ethyl Acetate).

Dry the organic layer (e.g., over Na2SO4)
and concentrate under reduced pressure.

Purify the crude product using
column chromatography (Silica gel).

Characterize the purified product
(NMR, MS, HPLC).
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Caption: General workflow for synthesis and purification of 8-methyl-naringenin.
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Determination of Melting Point (General Protocol)
The melting point is a crucial indicator of purity.

Sample Preparation: The purified 5,7,4'-Trihydroxy-8-methylflavanone must be thoroughly

dried and finely powdered.

Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to

a height of 2-3 mm.

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is

raised rapidly to about 15-20°C below the expected melting point, then the heating rate is

slowed to 1-2°C per minute.

Recording: The temperature range from the appearance of the first liquid droplet to the

complete liquefaction of the solid is recorded as the melting point range.[7]

Determination of Solubility (General Protocol)
The shake-flask method is a standard technique for determining equilibrium solubility.

Preparation: An excess amount of solid 5,7,4'-Trihydroxy-8-methylflavanone is added to a

known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

Equilibration: The mixture is agitated in a constant temperature water bath (e.g., 25°C or

37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

Separation: The suspension is allowed to stand, and an aliquot of the supernatant is carefully

removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved

solids.

Quantification: The concentration of the dissolved flavanone in the filtrate is determined

using a validated analytical method, such as HPLC-UV.[8][9][10]

Determination of Partition Coefficient (logP) (General
Protocol)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
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Solvent Saturation: n-Octanol and water (or a suitable buffer, e.g., PBS pH 7.4) are mutually

saturated by vigorous mixing, followed by separation of the two phases.

Partitioning: A known amount of 5,7,4'-Trihydroxy-8-methylflavanone is dissolved in one of

the phases (usually n-octanol). This solution is then mixed with a known volume of the other

phase.

Equilibration: The mixture is gently agitated for several hours to allow the compound to

partition between the two phases until equilibrium is reached.

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol

and aqueous layers.

Quantification: The concentration of the compound in each phase is determined by a suitable

analytical method like HPLC-UV.

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration

in the octanol phase to the concentration in the aqueous phase.[11]

Analytical Methods
A general reversed-phase HPLC method can be used for the analysis and purity assessment.

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g.,

water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

Detection: UV detection at the maximum absorbance wavelength of the flavanone (typically

around 280-290 nm for flavanones).[12]

Quantification: For quantitative analysis, a calibration curve is generated using standards of

known concentrations.

NMR is essential for structural elucidation.

Solvent: Deuterated solvents such as DMSO-d₆ or Methanol-d₄ are commonly used for

flavonoids.
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¹H NMR: Expected signals would include aromatic protons on the A and B rings, the

characteristic protons of the C-ring of the flavanone skeleton (a doublet of doublets for H-2,

and two doublet of doublets for the H-3 protons), and a singlet for the methyl group at C-8.

¹³C NMR: Will show distinct signals for the carbonyl carbon (C-4), the carbons of the

aromatic rings, the C-2 and C-3 carbons of the flavanone core, and the methyl carbon.

MS provides information on the molecular weight and fragmentation pattern, aiding in structural

confirmation.

Ionization: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for

phenolic compounds, but positive mode can also be informative.[13]

Analysis: High-resolution mass spectrometry (e.g., Q-TOF) can confirm the elemental

composition.

Fragmentation (MS/MS): Tandem mass spectrometry will reveal characteristic fragmentation

patterns of the flavanone core, often involving retro-Diels-Alder (RDA) cleavage of the C-

ring, which is useful for structural confirmation.[13][14]

Biological Activity and Signaling Pathways
The biological effects of 5,7,4'-Trihydroxy-8-methylflavanone are primarily attributed to its

antioxidant and anti-inflammatory properties, which are likely mediated through the modulation

of key cellular signaling pathways. The mechanisms are inferred from studies on its parent

compound, naringenin, and other related flavonoids.

Antioxidant Activity and Nrf2 Signaling Pathway
Flavanones are known to exert antioxidant effects by scavenging reactive oxygen species

(ROS) and by upregulating endogenous antioxidant defenses. A critical pathway in this process

is the Keap1-Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor,

Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic

compounds like flavanones, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the

nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a
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suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1). It

is proposed that 8-methyl-naringenin activates this pathway, thereby enhancing cellular

antioxidant capacity.[1][8][15]
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Proposed Nrf2 Activation Pathway
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Caption: Proposed activation of the Nrf2 antioxidant pathway by the flavanone.
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Anti-inflammatory Activity and NF-κB Signaling Pathway
Chronic inflammation is implicated in numerous diseases. The transcription factor Nuclear

Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In unstimulated

cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα.

Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and

subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it

binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines

like TNF-α and IL-6, and enzymes like COX-2. Naringenin has been shown to inhibit this

pathway, likely by preventing the degradation of IκBα.[11][16][17][18] 5,7,4'-Trihydroxy-8-
methylflavanone is hypothesized to share this anti-inflammatory mechanism.
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Proposed NF-κB Inhibition Pathway
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Caption: Proposed inhibition of the NF-κB inflammatory pathway by the flavanone.
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Conclusion
5,7,4'-Trihydroxy-8-methylflavanone is a natural product with significant potential for further

investigation in the fields of pharmacology and drug development. Its structural similarity to

naringenin suggests a favorable profile of biological activities, including antioxidant and anti-

inflammatory effects, likely mediated through the Nrf2 and NF-κB signaling pathways,

respectively. The addition of the 8-methyl group may enhance its pharmacokinetic properties.

This guide has compiled the currently available physicochemical data and provided a

framework of experimental protocols for its further study. Future research should focus on

obtaining comprehensive experimental data for its physicochemical properties, optimizing

synthesis and purification protocols, and validating its precise mechanisms of action in relevant

biological models. Such efforts will be crucial in fully elucidating the therapeutic potential of this

promising flavanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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